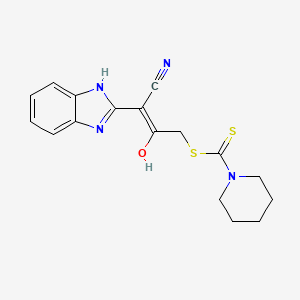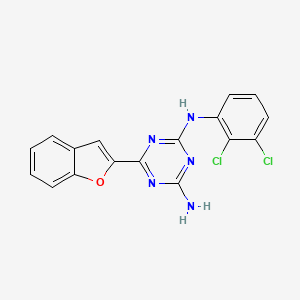![molecular formula C13H19ClN4O2S B11184754 N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide](/img/structure/B11184754.png)
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a tetrahydrotriazine ring, which is further linked to a propanesulfonamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide typically involves multiple steps, including the formation of the triazine ring, chlorobenzylation, and sulfonamide formation One common synthetic route starts with the cyclization of appropriate precursors to form the tetrahydrotriazine ringFinally, the propanesulfonamide moiety is introduced via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
What sets N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C13H19ClN4O2S |
|---|---|
Molecular Weight |
330.83 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C13H19ClN4O2S/c1-10(2)21(19,20)17-13-15-8-18(9-16-13)7-11-5-3-4-6-12(11)14/h3-6,10H,7-9H2,1-2H3,(H2,15,16,17) |
InChI Key |
MKUBYTYYZHLWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=NCN(CN1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11184674.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11184679.png)
![2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol](/img/structure/B11184682.png)
![{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate](/img/structure/B11184690.png)
![ethyl 2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11184696.png)
![2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11184699.png)
![2-(4-Bromobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11184707.png)
![N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11184712.png)

![9-[4-(dimethylamino)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11184730.png)
![3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11184746.png)
![3,4-Dihydro-N,N,8-trimethyl-6-[4-[[(1-naphthalenylamino)carbonyl]amino]phenyl]-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11184747.png)

![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11184752.png)
